

## Cenicriviroc: A Comparative Guide to its Anti-Inflammatory Effects Across Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Cenicriviroc |           |
| Cat. No.:            | B192934      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory and anti-fibrotic effects of **Cenicriviroc** (CVC), a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5). By blocking these key pathways, CVC aims to interrupt the cycle of chronic inflammation and subsequent tissue fibrosis that drives pathology in various diseases. We present supporting experimental data from preclinical and clinical studies, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows.

## Mechanism of Action: Dual Blockade of Inflammatory Cell Recruitment

Chronic inflammation is often driven by the persistent recruitment of immune cells to sites of tissue injury. The CCR2 and CCR5 chemokine receptors, and their respective ligands (like CCL2 and CCL5), are central to this process. CCR2 is critical for mobilizing inflammatory monocytes from the bone marrow and guiding them to damaged tissue, where they can differentiate into pro-inflammatory macrophages.[1][2][3] Concurrently, CCR5 is expressed on a variety of immune cells, including T-cells and macrophages, and plays a significant role in their migration and activation at the site of inflammation.[2][4]

**Cenicriviroc** is a small-molecule inhibitor that potently blocks both CCR2 and CCR5.[3][5] This dual antagonism is designed to provide a comprehensive blockade of the inflammatory



cascade by inhibiting the trafficking of key immune cell populations, thereby reducing inflammation and preventing the progression to fibrosis.[1]



Click to download full resolution via product page

**Caption: Cenicriviroc**'s dual CCR2/CCR5 antagonist mechanism.



# Performance in Nonalcoholic Steatohepatitis (NASH) and Liver Fibrosis

NASH is a severe form of nonalcoholic fatty liver disease characterized by inflammation and liver cell damage, which can progress to significant fibrosis and cirrhosis. The infiltration of CCR2+ and CCR5+ immune cells is a key driver of this progression.

## **Comparative Clinical Data: The CENTAUR Study**

The Phase 2b CENTAUR trial was a randomized, double-blind, placebo-controlled study evaluating the efficacy of CVC in adults with NASH and liver fibrosis (stages 1-3). The key antifibrotic endpoint was the proportion of subjects with at least a one-stage improvement in liver fibrosis without any worsening of steatohepatitis.

| Endpoint (Year 1<br>Data)                                                        | Cenicriviroc (150<br>mg) (n=145) | Placebo (n=144) | P-value |
|----------------------------------------------------------------------------------|----------------------------------|-----------------|---------|
| ≥1-Stage Fibrosis<br>Improvement & No<br>Worsening of NASH                       | 20%                              | 10%             | 0.02    |
| ≥2-Point Improvement<br>in NAFLD Activity<br>Score & No<br>Worsening of Fibrosis | 16%                              | 19%             | 0.52    |
| Resolution of<br>Steatohepatitis & No<br>Worsening of Fibrosis                   | 8%                               | 6%              | 0.49    |

Data sourced from the CENTAUR Phase 2b clinical trial.[5][6]

The results after one year of treatment showed that CVC-treated patients were twice as likely to achieve a meaningful improvement in fibrosis compared to placebo.[5] Final two-year data from the study corroborated these anti-fibrotic findings, with the majority of patients on CVC who achieved a fibrosis response at year 1 maintaining it at year 2.[6][7]



## **Experimental Protocol: Diet-Induced NASH Mouse Model**

A common preclinical model to study NASH is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model, which effectively recapitulates the key features of human NASH, including steatosis, inflammation, and progressive fibrosis.[8][9]

Objective: To induce NASH with fibrosis in mice to evaluate the efficacy of anti-inflammatory and anti-fibrotic compounds.

#### Materials:

- C57BL/6J male mice (6-8 weeks old)
- Standard chow (for acclimatization)
- CDAHFD diet (e.g., A06071302, Research Diets Inc.), containing 60 kcal% fat, 0.1% methionine, and no choline.[10]
- **Cenicriviroc** or vehicle control (for oral gavage)

### Procedure:

- Acclimatization: House mice for one week under standard conditions with free access to standard chow and water.
- Diet Induction: Switch mice to the CDAHFD diet. The diet is provided ad libitum for a period of 6 to 14 weeks to induce robust steatohepatitis and fibrosis.[8]
- Treatment: During the diet induction period, administer Cenicriviroc (e.g., 20-40 mg/kg) or vehicle control daily via oral gavage.
- Monitoring: Monitor body weight and general health of the animals regularly.
- Endpoint Analysis: At the end of the study period (e.g., 8 weeks), euthanize the mice and collect blood and liver tissue.



- Biochemical Analysis: Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[11]
- Histological Analysis: Fix liver sections in formalin and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's trichrome staining to visualize and quantify collagen deposition as a measure of fibrosis.[9][11]
- Gene Expression: Analyze mRNA levels of pro-inflammatory (e.g., Tnf-α, Ccl2) and profibrotic (e.g., Col1a1, Tgfb1) genes in liver tissue via qRT-PCR.



Click to download full resolution via product page

**Caption:** Experimental workflow for the diet-induced NASH model.

# Performance in HIV-Associated Inflammation and Fibrosis

Chronic HIV infection is associated with persistent inflammation and a heightened risk of tissue fibrosis, even in patients with suppressed viral loads on antiretroviral therapy (ART).[12][13] This inflammation is partly driven by monocyte and macrophage activation.

# Comparative Clinical Data: CVC in People Living with HIV (PLWH)

A 24-week, open-label trial evaluated the effect of CVC on plasma biomarkers of fibrosis and inflammation in PLWH on stable ART with undetectable viral loads.



| Plasma Fibrotic<br>Biomarker | Baseline (Median) | Change after 24<br>Weeks of CVC<br>(Median) | P-value |
|------------------------------|-------------------|---------------------------------------------|---------|
| TGF-β1 (ng/mL)               | 2.11              | -0.74                                       | 0.006   |
| TSP-1 (ng/mL)                | 236.74            | -52.12                                      | <0.0001 |
| CICP (ng/mL)                 | 200.46            | -28.12                                      | <0.0001 |

TGF-β1: Transforming growth factor beta-1; TSP-1: Thrombospondin-1; CICP: C-terminal propertide of collagen type I. Data sourced from Bowler et al.[12][14]

The study found that PLWH had significantly higher levels of key pro-fibrotic markers at baseline compared to HIV-uninfected controls. After 24 weeks of CVC treatment, these markers were significantly reduced, returning to levels comparable to the uninfected controls, suggesting that dual CCR2/CCR5 blockade can ameliorate the persistent fibrotic processes in treated HIV.[12][13][14]

## **Experimental Protocol: Clinical Evaluation of Biomarkers**

Objective: To assess the effect of **Cenicriviroc** on systemic biomarkers of inflammation and fibrosis in virally suppressed adults with HIV.

Study Design: A prospective, open-label, single-arm clinical trial.[12] A similar placebo-controlled study design is outlined in trial A5415.[15][16]

### Participants:

- Adults (e.g., >18 years) with chronic HIV infection.
- On stable antiretroviral therapy (ART) for at least 48 weeks.
- Undetectable plasma HIV RNA (<50 copies/mL).
- No other active inflammatory conditions or infections.



#### Procedure:

- Screening & Baseline: Recruit eligible participants. Collect baseline blood samples and perform clinical assessments.
- Intervention: Administer **Cenicriviroc** (e.g., 150 mg) orally once daily, added to the participants' existing stable ART regimen.
- Follow-up: Conduct study visits at specified intervals (e.g., week 4, 12, 24) for safety monitoring and blood sample collection.
- Biomarker Analysis (24 Weeks):
  - Isolate plasma from blood samples collected at baseline and at 24 weeks.
  - Measure concentrations of fibrotic biomarkers (e.g., TGF-β1, TSP-1, CICP) using
     validated Enzyme-Linked Immunosorbent Assays (ELISA) or Luminex multiplex assays.
  - Measure concentrations of inflammatory biomarkers (e.g., sCD14, IL-6, hs-CRP) using similar immunoassay techniques.
- Statistical Analysis: Compare the levels of each biomarker at 24 weeks to the baseline levels
  using appropriate statistical tests (e.g., Wilcoxon matched-pairs signed-rank test) to
  determine the effect of the intervention.

### **Performance in Acute Inflammation Models**

To assess the direct impact of CVC on immune cell recruitment, acute inflammation models are often used. The thioglycollate-induced peritonitis model is a classic and robust method for this purpose.

## **Comparative Preclinical Data: Peritonitis Model**

In a mouse model of thioglycollate-induced peritonitis, CVC was evaluated for its ability to reduce the recruitment of monocytes and macrophages into the peritoneal cavity.



| Treatment Group              | Effect on Monocyte/Macrophage<br>Recruitment |
|------------------------------|----------------------------------------------|
| Vehicle Control              | Baseline inflammatory cell influx            |
| Cenicriviroc (≥20 mg/kg/day) | Significant reduction (p < 0.05) vs. Vehicle |

This model demonstrates CVC's potent in vivo activity in blocking the trafficking of inflammatory cells.

## Experimental Protocol: Thioglycollate-Induced Peritonitis in Mice

Objective: To induce a sterile, acute inflammatory response in the peritoneal cavity of mice to quantify the effect of a therapeutic agent on leukocyte recruitment.[17]

#### Materials:

- C57BL/6 mice
- Sterile 3% or 4% Brewer's Thioglycollate Medium (aged for several weeks).[17][18]
- **Cenicriviroc** or vehicle control.
- Sterile, ice-cold Phosphate Buffered Saline (PBS) with 2 mM EDTA for peritoneal lavage.
- Flow cytometer and fluorescently-conjugated antibodies (e.g., anti-CD11b, anti-Gr-1/Ly6G, anti-F4/80) to identify cell populations.

### Procedure:

- Treatment (Optional Pre-treatment): Administer Cenicriviroc or vehicle control to mice via a
  desired route (e.g., oral gavage) at a set time before inducing peritonitis.
- Induction: Administer 1-3 mL of sterile thioglycollate medium via intraperitoneal (i.p.)
   injection.[18]



- Incubation: House the animals for a specified period to allow for leukocyte infiltration. This
  can range from 4 hours (for neutrophils) to 72-96 hours (for macrophages).[17][19]
- Cell Harvest: Euthanize the mouse and place it in a supine position. Expose the peritoneal wall and inject ~5 mL of ice-cold PBS-EDTA into the peritoneal cavity.
- Peritoneal Lavage: Gently massage the abdomen for 30-60 seconds, then carefully aspirate
  the fluid containing the peritoneal cells.
- Cell Quantification:
  - Determine the total number of cells in the lavage fluid using a hemocytometer.
  - Stain the cells with fluorescent antibodies specific for neutrophils, monocytes, and macrophages.
  - Analyze the stained cells using flow cytometry to determine the absolute number and percentage of each leukocyte subset that was recruited to the peritoneum.
- Analysis: Compare the number of recruited cells between the Cenicriviroc-treated group and the vehicle control group to determine the percentage of inhibition.



Click to download full resolution via product page

**Caption:** Experimental workflow for thioglycollate-induced peritonitis.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Pharmacological inhibition of CCR2/5 signaling prevents and reverses alcohol-induced liver damage, steatosis and inflammation in mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bidirectional Action of Cenicriviroc, a CCR2/CCR5 Antagonist, Results in Alleviation of Pain-Related Behaviors and Potentiation of Opioid Analgesia in Rats With Peripheral Neuropathy [frontiersin.org]
- 5. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis CENTAUR Study [natap.org]
- 6. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis -PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating Drug Efficacy with a Diet-Induced NASH Model in Chimeric Mice with Humanized Livers PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A5415: A Limited-Center, Prospective, Double-Blind, Placebo-Controlled Study to Evaluate the Effects of Cenicriviroc Mesylate on Arterial Inflammation in People Living with HIV ACTG [actgnetwork.org]
- 16. Study to Evaluate the Effects of Cenicriviroc Mesylate on Arterial Inflammation in People Living With HIV | Clinical Research Trial Listing [centerwatch.com]
- 17. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. depts.ttu.edu [depts.ttu.edu]



 To cite this document: BenchChem. [Cenicriviroc: A Comparative Guide to its Anti-Inflammatory Effects Across Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192934#validating-the-anti-inflammatory-effectsof-cenicriviroc-in-different-disease-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com